Xylazine

Veterinary Anesthesiology Equine Medicine α2-Adrenoceptor Pharmacology

Xylazine (7361-61-7) is the optimal α2-agonist for protocols requiring short, predictable sedation (~80 min) and rapid recovery in large-animal models. Its uniquely low receptor affinity (Ki=194 nM) makes it an essential reference baseline for SAR studies and ligand validation. Its reliable hypotensive response models α2-mediated cardiovascular depression. As an analytical reference standard, it is indispensable for forensic LC-MS/MS and IM-MS methods detecting this emerging illicit drug adulterant.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
CAS No. 7361-61-7
Cat. No. B1663881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylazine
CAS7361-61-7
SynonymsBAY Va 1470
BAY-Va 1470
BAYVa 1470
Rompun
Xylaxine
Xylazin
Xylazine
Xylazine Hydrochloride
Xylazine Monohydrochloride
Xylazine Phosphate (1:1)
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=NCCCS2
InChIInChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
InChIKeyBPICBUSOMSTKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Xylazine (CAS 7361-61-7): A Foundational α2-Adrenergic Agonist for Veterinary Sedation and Analgesia Research


Xylazine (CAS 7361-61-7) is a thiazine derivative and a structural analog of clonidine that functions as a potent agonist at α2-adrenergic receptors [1]. First synthesized in 1962, its development for human use as an antihypertensive was discontinued due to adverse effects, including profound hypotension and sedation [2]. Consequently, xylazine is approved exclusively for veterinary use, where it is widely employed as a sedative, analgesic, and muscle relaxant in large animals such as horses and cattle [1]. Its pharmacological action is defined by a distinct receptor binding profile: while it is a full agonist, its affinity for α2-adrenoceptors is significantly lower—approximately 100-fold less—than that of more modern veterinary sedatives like detomidine and medetomidine [3]. This lower affinity underpins its specific clinical and research niche as a milder, shorter-acting agent in the α2-agonist class [4].

Why Generic Substitution Among α2-Agonists like Xylazine (CAS 7361-61-7) Can Compromise Research Reproducibility


Substituting xylazine with another α2-agonist like dexmedetomidine or medetomidine is not scientifically sound because this class of compounds exhibits a wide, quantifiable range in receptor binding affinity, functional potency, and resulting physiological effects [1]. For instance, medetomidine and detomidine possess approximately 100-fold higher affinity for α2-adrenoceptor subtypes than xylazine [2]. This difference in target engagement translates directly into divergent pharmacodynamic profiles, including non-equivalent sedative durations, analgesic onset times, and hemodynamic effects, even when administered at so-called 'equipotent' doses [3]. Therefore, treating xylazine as a generic, interchangeable α2-agonist ignores critical, data-backed distinctions in its pharmacodynamic profile, which can introduce significant variability and confound results in both veterinary clinical practice and preclinical research models [4].

Quantitative Differentiation Guide for Xylazine (CAS 7361-61-7) vs. Key α2-Agonist Comparators


Xylazine vs. Dexmedetomidine: Quantified Differences in Sedation and Analgesia Duration for Equine Research

In a direct head-to-head comparison of epidural administration in donkeys, dexmedetomidine produced a significantly longer duration of sedation and analgesia than xylazine [1]. The sedative effect of dexmedetomidine lasted 105 ± 10 minutes, compared to 80.83 ± 12 minutes for xylazine (P = 0.017) [1]. Furthermore, the onset of perineal analgesia was significantly faster with dexmedetomidine (5.8 ± 2.04 minutes) than with xylazine (14.2 ± 2.04 minutes, P = 0.004), and its duration of analgesia was also significantly longer (160.0 ± 25.0 minutes vs. 115.8 ± 14.97 minutes, P = 0.021) [1].

Veterinary Anesthesiology Equine Medicine α2-Adrenoceptor Pharmacology

Xylazine vs. Medetomidine & Detomidine: A 100-Fold Difference in Receptor Binding Affinity

Quantitative receptor binding studies demonstrate a stark difference in the affinity of xylazine compared to other veterinary α2-agonists for the α2-adrenoceptor [1]. In rat brain membrane preparations, the inhibition constant (Ki) for displacing [3H]clonidine was 194 nM for xylazine, compared to 1.08 nM for medetomidine and 1.62 nM for detomidine [1]. This represents an approximately 180-fold lower affinity for xylazine relative to medetomidine. A separate study on cloned receptor subtypes confirmed this, showing that both detomidine and medetomidine had approximately a 100-fold higher affinity for all α2-adrenergic receptor subtypes (α2A, α2B, α2C, α2D) compared to xylazine [2].

Receptor Pharmacology Drug Discovery Veterinary Pharmacology

Xylazine vs. Clonidine & Dexmedetomidine: A Clear Potency Hierarchy in Primate Antinociception

The in vivo antinociceptive potency of xylazine was directly compared to clonidine and dexmedetomidine in a standardized rhesus monkey model [1]. In the warm-water tail withdrawal assay, all three agonists were effective, but their potency order was dexmedetomidine > clonidine > xylazine [1]. This was reflected in the effective dose ranges tested: xylazine required doses of 0.1-3.2 mg/kg (s.c.), whereas dexmedetomidine was effective at 0.001-0.032 mg/kg (s.c.) and clonidine at 0.0032-1.0 mg/kg (s.c.) [1]. This shows xylazine is the least potent of the three, requiring roughly 100-fold higher doses than dexmedetomidine to achieve a comparable antinociceptive effect in this model [1].

Preclinical Pain Research Non-Human Primate Models Behavioral Pharmacology

Xylazine vs. Romifidine & Medetomidine: Divergent Effects on Mean Arterial Pressure

A comparative study in sheep evaluated the hemodynamic effects of four α2-agonists at equipotent sedative doses [1]. While all drugs caused hypoxemia, their effects on mean arterial pressure (MAP) differed significantly. Administration of romifidine (50 µg/kg) and detomidine (30 µg/kg) caused a significant increase in MAP compared to a saline control group. In contrast, xylazine (150 µg/kg) and medetomidine (10 µg/kg) resulted in a significant decrease in MAP [1]. Specifically, a significant decrease in MAP was observed at 10 minutes after xylazine administration [1].

Cardiovascular Pharmacology Veterinary Medicine Hemodynamics

Validated Research and Industrial Applications of Xylazine (CAS 7361-61-7) Based on Differentiating Evidence


Short-Duration Sedation and Analgesia in Equine and Large Animal Research

Xylazine is the optimal α2-agonist for research protocols requiring a reliable sedative and analgesic effect with a predictable and relatively short duration of action. Its quantified shorter duration of sedation (80.83 ± 12 minutes) and analgesia (115.8 ± 14.97 minutes) compared to dexmedetomidine [1] makes it ideal for studies on healthy animals where rapid recovery and minimal post-procedural monitoring are priorities. This is particularly relevant for field studies, diagnostic imaging, and minor surgical interventions in equine, bovine, and other large animal models.

A Lower-Potency α2-Agonist Tool for Comparative Pharmacology and Receptor Studies

Xylazine serves as an essential control or reference compound in pharmacological research due to its uniquely low potency within the α2-agonist class. Its significantly lower binding affinity (Ki = 194 nM) compared to high-affinity ligands like medetomidine [1][2] and its 100-fold lower in vivo potency in primate models provide a critical baseline. This makes xylazine invaluable for investigating structure-activity relationships (SAR), validating new α2-receptor ligands, and studying the functional consequences of differential receptor affinity on physiological outcomes.

Research Models of α2-Agonist-Induced Hypotension and Cardiovascular Depression

For studies investigating the cardiovascular side effects of α2-adrenergic stimulation, xylazine offers a distinct pharmacological profile. Unlike other class members such as romifidine, xylazine's administration is characterized by a significant decrease in mean arterial pressure [1]. This predictable hypotensive response makes xylazine a preferred tool for inducing and studying α2-mediated cardiovascular depression and hypotension in large animal models, as well as for evaluating the efficacy of reversal agents or protective strategies.

Analytical Reference Standard in Forensic Toxicology and Illicit Drug Surveillance

Given its increasing prevalence as an adulterant in illicit drug supplies [1], high-purity xylazine is a critical analytical reference standard for forensic, clinical, and public health laboratories. Its procurement is essential for developing and validating advanced detection methods, such as LC-MS/MS and ion mobility-mass spectrometry (IM-MS), to confidently identify and quantify xylazine and differentiate it from its structural analogs (e.g., clonidine) and metabolites in complex biological specimens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xylazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.